molecular formula C20H20FN3O3S2 B2607009 4-(dimethylsulfamoyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 1208642-16-3

4-(dimethylsulfamoyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2607009
CAS No.: 1208642-16-3
M. Wt: 433.52
InChI Key: CWXOSZPTSODQLN-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates key pharmacophores, including a benzamide core, a dimethylsulfamoyl group, and a fluorophenyl-substituted thiazole ring linked via an ethyl chain. Thiazole derivatives are recognized as privileged structures in drug discovery due to their rigid planarity, electronic properties, and hydrogen-bonding potential, which facilitate favorable interactions with biological targets . The presence of the fluorine atom on the phenyl ring is a common strategy to influence a compound's potency, metabolic stability, and membrane permeability . This compound is designed for Research Use Only and is intended solely for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Potential Research Applications and Value: While the specific biological profile of this compound requires empirical determination, its structure suggests potential as a valuable tool for neuroscientific research. Structurally similar N-(thiazol-2-yl)benzamide analogs have been identified as the first class of potent and selective negative allosteric modators (NAMs) for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . As such, this compound may be investigated for its activity on ion channels or other biological targets. Researchers can utilize it as a chemical probe to study signal transduction mechanisms, for high-throughput screening in the development of novel therapeutics, or as a key intermediate in the synthesis of more complex bioactive molecules . Its well-defined structure makes it a suitable candidate for structure-activity relationship (SAR) studies to optimize potency and selectivity for specific research objectives.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-24(2)29(26,27)18-9-5-14(6-10-18)19(25)22-12-11-17-13-28-20(23-17)15-3-7-16(21)8-4-15/h3-10,13H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXOSZPTSODQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the thiazole intermediate.

    Attachment of the Dimethylsulfamoyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

4-(Diethylsulfamoyl)-N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]benzamide (Compound A)

  • Key Differences :
    • Sulfamoyl substituent: Diethyl vs. dimethyl in the target compound.
    • Thiazole attachment: Direct linkage to the 2-position of thiazole vs. ethyl spacer in the target.
  • The ethyl spacer in the target compound may improve conformational flexibility, enabling better target engagement .

4-[Methyl(Phenyl)Sulfamoyl]-N-(1,3-Thiazol-2-yl)Benzamide (Compound B)

  • Key Differences: Sulfamoyl group: N-methyl-N-phenyl vs. dimethyl. Thiazole substitution: No fluorophenyl substituent.
  • Implications :
    • Bulky phenyl group in Compound B may sterically hinder interactions with biological targets compared to the compact dimethyl group in the target compound .
    • Absence of the 4-fluorophenyl group reduces electronic effects, possibly diminishing binding specificity .

Thiazole Core Modifications

4-(Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide (Compound C)

  • Key Differences :
    • Thiazole substituent: 4-Nitrophenyl (strong electron-withdrawing) vs. 4-fluorophenyl (moderate electron-withdrawing).
  • Fluorine’s smaller size may allow tighter binding in hydrophobic pockets .

4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)Benzylidene]-1,3-Thiazol-2-Amine (Compound D)

  • Key Differences :
    • Core structure: Benzamide replaced by a Schiff base (imine linkage).
    • Chlorophenyl vs. fluorophenyl on thiazole.
  • Implications :
    • Schiff bases may exhibit pH-dependent stability, whereas benzamides are more hydrolytically stable .
    • Chlorine’s higher electronegativity could alter electronic distribution compared to fluorine .

Research Findings and Implications

  • Electronic Effects : Fluorophenyl and nitrophenyl substituents on thiazole significantly influence electron density, affecting binding to targets like enzymes or receptors .
  • Steric Considerations : Dimethylsulfamoyl groups offer a favorable balance between steric bulk and electronic modulation compared to diethyl or aryl-substituted analogs .
  • Synthetic Feasibility : Analogous routes (e.g., S-alkylation of triazoles or condensation with α-halogenated ketones) from could be adapted for synthesizing the target compound .

Biological Activity

4-(Dimethylsulfamoyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C17H19FN4O3SC_{17}H_{19}FN_4O_3S, and it features a dimethylsulfamoyl group attached to a benzamide structure, which is further substituted with a thiazole moiety.

PropertyValue
Molecular FormulaC17H19FN4O3SC_{17}H_{19}FN_4O_3S
IUPAC NameThis compound
CAS Number533869-40-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thus blocking substrate access and reducing enzymatic activity. This mechanism is crucial for its potential therapeutic applications in treating various diseases.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers. The compound's anticancer activity was evaluated through assays that measure cell viability and proliferation.

Case Studies

  • Anticancer Activity : A study conducted by the National Cancer Institute demonstrated that compounds similar to this compound exhibited promising anticancer effects. Among the tested compounds, those with structural similarities showed logGI(50) values indicating effective inhibition of cancer cell growth .
  • Enzymatic Inhibition : Another study explored the compound's role as an inhibitor in enzymatic pathways involved in cancer progression. The results indicated a significant reduction in enzyme activity when treated with the compound, suggesting its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical and biological properties compared to similar compounds such as:

Compound NameBiological Activity
4-(dimethylsulfamoyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamideModerate anticancer activity
4-(dimethylsulfamoyl)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamideLower anticancer efficacy
4-(dimethylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamideSimilar activity profile

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